Ethyl 6-(propylthio)hexanoate Ethyl 6-(propylthio)hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14060578
InChI: InChI=1S/C11H22O2S/c1-3-9-14-10-7-5-6-8-11(12)13-4-2/h3-10H2,1-2H3
SMILES:
Molecular Formula: C11H22O2S
Molecular Weight: 218.36 g/mol

Ethyl 6-(propylthio)hexanoate

CAS No.:

Cat. No.: VC14060578

Molecular Formula: C11H22O2S

Molecular Weight: 218.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(propylthio)hexanoate -

Specification

Molecular Formula C11H22O2S
Molecular Weight 218.36 g/mol
IUPAC Name ethyl 6-propylsulfanylhexanoate
Standard InChI InChI=1S/C11H22O2S/c1-3-9-14-10-7-5-6-8-11(12)13-4-2/h3-10H2,1-2H3
Standard InChI Key FXRWPBIZZZDBQW-UHFFFAOYSA-N
Canonical SMILES CCCSCCCCCC(=O)OCC

Introduction

Structural and Molecular Properties

Ethyl 6-(propylthio)hexanoate belongs to the class of thioether esters, combining the ester functional group with a sulfur atom in its alkyl chain. Key molecular features include:

  • IUPAC Name: Ethyl 6-propylsulfanylhexanoate

  • Molecular Formula: C₁₁H₂₂O₂S

  • Molecular Weight: 218.36 g/mol

  • SMILES Notation: CCCSCCCCCC(=O)OCC

  • InChI Key: FXRWPBIZZZDBQW-UHFFFAOYSA-N

The compound’s structure (Fig. 1) comprises a linear hexanoic acid esterified with ethanol, modified by a propylthio group at the terminal carbon. This configuration introduces polarity asymmetry, influencing its solubility and reactivity.

Synthesis and Manufacturing

Primary Synthetic Route

The most efficient method for synthesizing ethyl 6-(propylthio)hexanoate involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst. Key steps include:

  • Reagents:

    • Monoethyl adipate

    • Bis(trichloromethyl) carbonate

    • Organic amine catalyst (e.g., tetramethylguanidine)

    • Solvent (toluene or ethyl acetate)

  • Conditions:

    • Temperature: 40–100°C

    • Reaction Time: 1–10 hours

    • Molar Ratio (monoethyl adipate : triphosgene : catalyst): 1 : 0.34–1.0 : 0.01–0.20

  • Procedure:

    • Combine reagents in an inert solvent under reflux.

    • Purify via vacuum distillation (17 mmHg, 128–130°C) to isolate the product.

  • Yield and Purity:

    • Yield: 92.5%

    • Purity: 98.8% (confirmed by ¹H NMR)

Alternative Approaches

While less common, thiol-ene click chemistry or nucleophilic substitution reactions between 6-bromohexanoate derivatives and propanethiol may also yield the compound, though these methods are less optimized .

Physicochemical Characteristics

PropertyValue/DescriptionSource
Physical StateLiquid
Purity≥95%
Boiling Point~128–130°C (at 17 mmHg)
DensityEstimated 0.95–1.05 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, DCM)
Refractive IndexNot reported

Note: Experimental data for density and refractive index are scarce, but values can be extrapolated from analogous thioether esters .

Applications in Research and Industry

Organic Synthesis

Ethyl 6-(propylthio)hexanoate serves as a versatile intermediate:

  • Pharmaceuticals: Used in synthesizing prostaglandin analogs and PPARα antagonists for metabolic disease research .

  • Polymer Chemistry: Acts as a monomer in specialty polymer production, enhancing flexibility in adhesives and coatings .

Biochemical Studies

The compound’s sulfur atom enables coordination with metal ions, making it a candidate for studying enzyme inhibition or metalloprotein interactions .

Future Research Directions

  • Drug Development: Explore its role in synthesizing dual EP2/EP4 receptor agonists for inflammatory diseases .

  • Material Science: Investigate its utility in self-healing polymers via dynamic S–S bond formation.

  • Environmental Impact: Assess biodegradation pathways given the persistent sulfur moiety.

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